
6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Descripción general
Descripción
6-Bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 6th position, a chloroethyl group at the 4th position, and a dihydro-1,4-benzoxazin-3-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol, bromoacetyl chloride, and 2-chloroethylamine.
Formation of the Benzoxazine Ring: The initial step involves the reaction of 2-aminophenol with bromoacetyl chloride to form 6-bromo-2-(bromomethyl)phenol. This intermediate is then cyclized with 2-chloroethylamine under basic conditions to yield the desired benzoxazine ring structure.
Reaction Conditions: The cyclization reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or dimethylformamide (DMF), at elevated temperatures (80-100°C).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For example, oxidation with agents like potassium permanganate can introduce additional functional groups.
Cyclization and Ring-Opening: The benzoxazine ring can undergo cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells or pathogens, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-(2-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
6-Bromo-4-(2-methoxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Contains a methoxyethyl group, which may alter its reactivity and biological activity.
4-(2-Chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the bromine atom, which can significantly affect its chemical properties and applications.
Uniqueness
The presence of both bromine and chloroethyl groups in 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one makes it unique compared to its analogs. These functional groups confer distinct reactivity patterns and potential biological activities, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
6-bromo-4-(2-chloroethyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-1-2-9-8(5-7)13(4-3-12)10(14)6-15-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSIZAJKVCSLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Br)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)
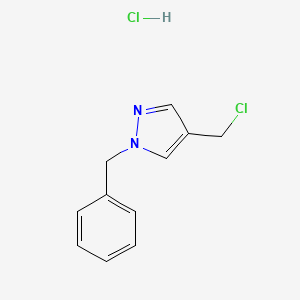


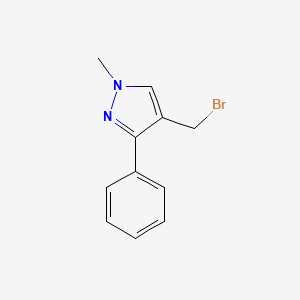
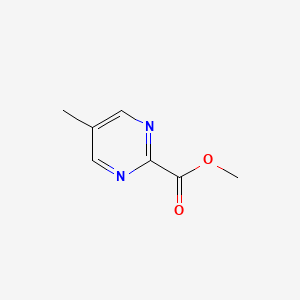
![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)

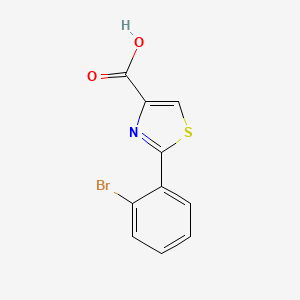
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)


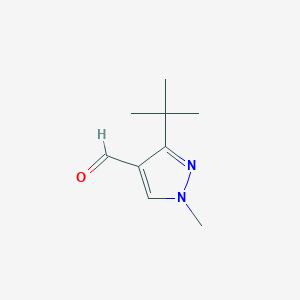
![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)
